molecular formula C19H24N2O3 B2880065 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide CAS No. 2034246-22-3

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2880065
CAS No.: 2034246-22-3
M. Wt: 328.412
InChI Key: JHEAYBYTBWNUCX-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide is an organic compound with a pyridine-based structure It is characterized by the presence of a methoxy and a methyl group attached to the pyridine ring, combined with a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Synthesis of the Pyridine Intermediate

    • Starting with the cyclization of suitable precursors to form the pyridine ring.

    • Introduction of the methoxy group at the 4-position and the methyl group at the 6-position via electrophilic aromatic substitution reactions.

  • Formation of the Ethyl Linker

    • Attachment of an ethyl chain to the nitrogen atom of the pyridine ring through alkylation reactions.

  • Butanamide Formation

    • Coupling of 2-phenylbutanoic acid or its derivative with the ethylated pyridine intermediate using amide bond formation techniques, such as amidation with coupling agents (e.g., EDC, DCC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

  • Optimization of reaction conditions for large-scale synthesis, including temperature control, solvent selection, and efficient purification techniques (e.g., recrystallization, chromatography).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions:

  • Oxidation: : The compound may be susceptible to oxidation at the methoxy or methyl groups.

  • Reduction: : Reduction reactions may occur at the carbonyl groups of the amide and pyridine moieties.

  • Substitution: : Substitution reactions can take place at the aromatic rings, especially under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing halogens or nucleophiles in the presence of catalysts or under specific conditions.

Major Products

  • Oxidized derivatives, such as carboxylic acids or hydroxylated compounds.

  • Reduced products, including alcohols or alkylated amides.

  • Substituted derivatives depending on the specific substitution reactions.

Scientific Research Applications

In Chemistry

  • As a precursor in the synthesis of more complex organic molecules.

  • Studied for its reactivity and stability under various chemical conditions.

In Biology and Medicine

  • Potential use as a pharmaceutical intermediate due to its structural features.

  • Investigated for possible therapeutic applications, including anti-inflammatory or anticancer activities.

In Industry

  • Applications in the synthesis of specialty chemicals and materials.

  • Use in the development of novel drug candidates or agrochemicals.

Mechanism of Action

The precise mechanism of action depends on the specific context of its use. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include:

  • Binding to active sites of enzymes, inhibiting or activating their function.

  • Interacting with cellular receptors, leading to downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpropanamide

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpentanamide

Uniqueness

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide stands out due to its specific combination of a pyridine ring with a butanamide chain, offering a unique set of chemical and biological properties not found in closely related compounds.

The fascinating world of organic chemistry never ceases to amaze with its intricacies and potentials. Is there anything else specific you’d like to explore about this compound?

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAYBYTBWNUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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